6'-bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol
CAS No.: 332019-97-3
Cat. No.: VC21444383
Molecular Formula: C30H19BrN2O
Molecular Weight: 503.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332019-97-3 |
|---|---|
| Molecular Formula | C30H19BrN2O |
| Molecular Weight | 503.4g/mol |
| IUPAC Name | 6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C30H19BrN2O/c31-21-15-16-26-24(17-21)28(20-11-5-2-6-12-20)29(30(34)33-26)27-18-23(19-9-3-1-4-10-19)22-13-7-8-14-25(22)32-27/h1-18H,(H,33,34) |
| Standard InChI Key | KEJWEBCBIIOVIN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
Introduction
Chemical Identity and Structure
6'-Bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol belongs to the quinoline class of compounds, specifically featuring a biquinoline core structure with additional functional groups. The compound's structure incorporates two connected quinoline rings (forming a biquinoline), with phenyl groups at both 4-positions, a bromine atom at the 6' position, and a hydroxyl group at the 2' position.
Chemical Identifiers and Properties
The compound is cataloged with several chemical identifiers that enable precise identification across chemical databases and research literature. The table below summarizes the key chemical identifiers and physical properties of 6'-bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol:
| Property | Value |
|---|---|
| CAS Number | 332019-97-3 |
| IUPAC Name | 6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one |
| Molecular Formula | C30H19BrN2O |
| Molecular Weight | 503.4 g/mol |
| Standard InChI | InChI=1S/C30H19BrN2O/c31-21-15-16-26-24(17-21)28(20-11-5-2-6-12-20)29(30(34)33-26)27-18-23(19-9-3-1-4-10-19)22-13-7-8-14-25(22)32-27/h1-18H,(H,33,34) |
| Standard InChIKey | KEJWEBCBIIOVIN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
| PubChem Compound ID | 1724606 |
This detailed chemical information provides researchers with the necessary identifiers to accurately reference the compound in scientific literature and access additional data through chemical databases.
Structural Features
The structure of 6'-bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol incorporates several key elements:
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A biquinoline core consisting of two quinoline rings connected through a 2,3' linkage
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Two phenyl groups attached at the 4-positions of both quinoline rings
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A bromine atom at the 6' position of one quinoline ring
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A hydroxyl group at the 2' position, forming a quinolone structure
This arrangement creates a complex three-dimensional structure with specific electronic and steric properties that influence its chemical behavior and potential applications.
Another possible synthetic pathway could involve palladium-catalyzed cross-coupling reactions, which are widely used for forming carbon-carbon bonds between heterocyclic fragments. For instance, the synthesis of quinoline-based compounds often employs Suzuki coupling with boronic acid derivatives, as referenced in synthetic approaches to QUINOX derivatives .
Predicted Chemical Reactivity
Based on its structural features, 6'-bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol likely exhibits several characteristic reactivity patterns:
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The bromine substituent provides a reactive site for further functionalization through various cross-coupling reactions
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The hydroxyl group at the 2' position can participate in hydrogen bonding and potentially undergo further derivatization
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The nitrogen atoms in the quinoline rings may act as Lewis bases in coordination chemistry
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The extended conjugated system suggests potential for interesting photophysical properties
Characterization Methods
Spectroscopic Analysis
Comprehensive characterization of 6'-bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol would typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR would provide detailed information about the connectivity and electronic environment of atoms within the molecule
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Mass Spectrometry: To confirm molecular weight and fragmentation patterns
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Infrared Spectroscopy: To identify functional groups, particularly the hydroxyl group
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UV-Visible Spectroscopy: To study the electronic transitions and potential fluorescence properties
These methods, particularly when used in combination, allow for definitive structural confirmation and purity assessment.
Physical Properties Determination
Important physical properties that would typically be characterized include:
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Melting point or thermal behavior
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Solubility in various solvents
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Stability under different conditions
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Octanol-water partition coefficient (relevant for predicting biological distribution)
Structure-Property Relationships
The specific arrangement of substituents in 6'-bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol likely influences its physical and chemical properties in significant ways. The bromine atom, being an electron-withdrawing group, would affect the electronic distribution throughout the molecule, potentially influencing its reactivity and spectroscopic properties.
The phenyl substituents extend the conjugation of the system, which would impact absorption and emission characteristics. Additionally, the hydroxyl group provides a site for hydrogen bonding, which would influence solubility and potential intermolecular interactions.
Understanding these structure-property relationships is crucial for predicting and interpreting the behavior of this compound in various applications and further derivatization efforts.
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